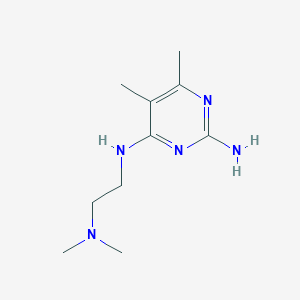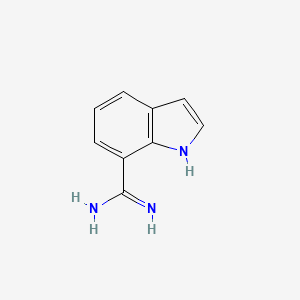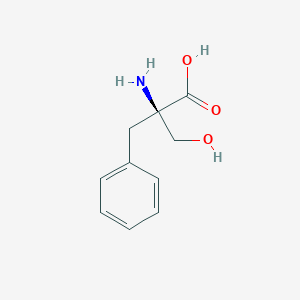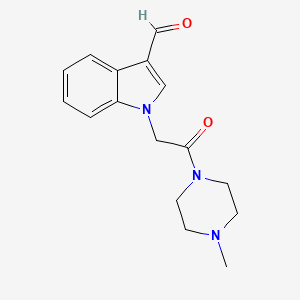
Cyclopropaneethanol, 2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropaneethanol, 2-methylene- is an organic compound with the molecular formula C6H10O. It features a cyclopropane ring, which is a three-membered carbon ring, and a methylene group attached to an ethanol moiety. This compound is known for its unique chemical properties due to the strained nature of the cyclopropane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropaneethanol, 2-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to introduce the methylene group. Another method includes the use of cyclopropylmethyl bromide and a strong base to form the desired compound.
Industrial Production Methods
Industrial production of cyclopropaneethanol, 2-methylene- typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation and other steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropaneethanol, 2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include cyclopropyl aldehydes, cyclopropyl carboxylic acids, and various substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropaneethanol, 2-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropaneethanol, 2-methylene- involves its interaction with various molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: Similar structure but lacks the methylene group.
Cyclopropylcarbinol: Another related compound with a cyclopropane ring and an alcohol group.
Uniqueness
Cyclopropaneethanol, 2-methylene- is unique due to the presence of both the cyclopropane ring and the methylene group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
120477-28-3 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-(2-methylidenecyclopropyl)ethanol |
InChI |
InChI=1S/C6H10O/c1-5-4-6(5)2-3-7/h6-7H,1-4H2 |
InChI Key |
QZSFWNJLYWGUQA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)

![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)


![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
